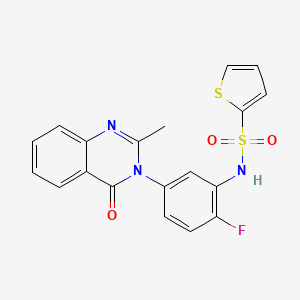
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar sulfonamide compounds often involves multi-step reactions, including the reaction of specific quinazolinone derivatives with chlorosulfonic acid followed by amidation with ammonia gas. These processes highlight the complexity and precision required in synthesizing such compounds, ensuring the inclusion of desired functional groups for targeted properties and activities (Hayun et al., 2012).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized by the presence of the sulfonyl group attached to an amine, which significantly influences their chemical behavior and biological activities. Studies involving crystallography and NMR spectroscopy provide insights into the molecular conformation, highlighting how the arrangement of atoms and functional groups affects the compound's reactivity and interaction with biological targets (S. Ohba et al., 2012).
Chemical Reactions and Properties
Sulfonamides like the mentioned compound participate in various chemical reactions, including interactions with enzymes and potential inhibition of specific biological processes. These reactions are crucial for their applications in medicinal chemistry, where their ability to interact with biological targets can lead to therapeutic effects. The compound's reactivity, including its potential to form hydrogen bonds with active sites of enzymes, is a key aspect of its chemical properties (G. L. Grunewald et al., 2006).
Scientific Research Applications
Molecular Synthesis and Characterization
Research into N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide and related compounds focuses on the synthesis and characterization of molecules with potential therapeutic applications. For instance, novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, indicating the compound's potential in cancer research (Ghorab et al., 2015). Additionally, the synthesis of ring-fluorinated isoquinolines and quinolines via intramolecular substitution has been explored, showcasing the compound's versatility in creating new chemical entities (Ichikawa et al., 2006).
Biological Activities and Applications
The biological activities of sulfonamide-based compounds have been extensively studied, highlighting their potential in various therapeutic areas. For example, the synthesis and characterization of quinazoline derivatives have been conducted to explore their diuretic and antihypertensive properties, demonstrating the compound's application in cardiovascular diseases (Rahman et al., 2014). Moreover, compounds with similar structures have shown promising herbicidal activities, suggesting applications in agriculture (Luo et al., 2008).
Fluorescent Sensors and Imaging Agents
The development of fluorescent sensors based on europium(III) complexes incorporating sulfonamide moieties highlights the use of such compounds in bioimaging and sensing applications. These sensors have been designed to monitor pH changes in neutral aqueous solutions and exhibit high sensitivity, indicating their potential in biological research and diagnostic imaging (Zhang et al., 2011).
Mechanistic Studies and Chemical Behavior
Mechanistic studies have been conducted to understand the chemical behavior of compounds containing the sulfonamide group. For example, the reaction system that affords quinazoline and perimidine derivatives has been explored, providing insights into the synthesis of complex heterocyclic systems and their potential applications in drug discovery (Wang et al., 2014).
properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S2/c1-12-21-16-6-3-2-5-14(16)19(24)23(12)13-8-9-15(20)17(11-13)22-28(25,26)18-7-4-10-27-18/h2-11,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXWPUGHBZVSIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NS(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

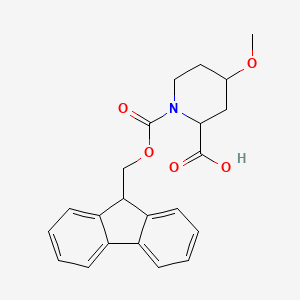

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2497222.png)
![N-(2-methoxy-5-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2497226.png)
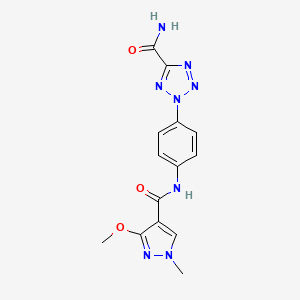
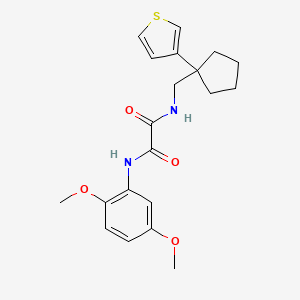
![3-[(2-Methoxyethoxy)methyl]aniline](/img/structure/B2497231.png)
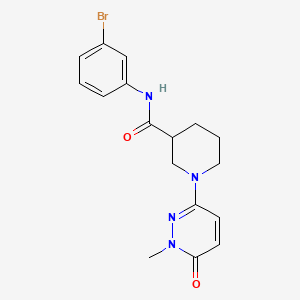
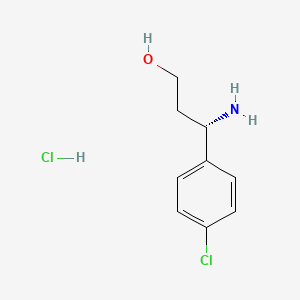
![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2497235.png)

![2,4,6-trimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2497237.png)
![6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2497238.png)
![2-Bromo-4,6-difluorobenzo[d]thiazole](/img/structure/B2497241.png)